4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
Description
Historical Context of Diaminobenzene Derivatives
Diaminobenzene derivatives have served as foundational building blocks in organic chemistry since the late 19th century. The parent compound 1,3-diaminobenzene (m-phenylenediamine) was first isolated in 1856 through the reduction of 1,3-dinitrobenzene. Early applications focused on dye chemistry, where its ability to form stable azo compounds revolutionized textile coloration. The development of aramid fibers in the 1960s marked a paradigm shift, with para-phenylenediamine derivatives enabling high-strength polymers like Kevlar.
The structural evolution toward complex derivatives like 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine emerged from two key innovations:
Significance of Piperidine-Containing Aromatic Compounds
Piperidine's unique chair conformation and nitrogen inversion dynamics make it indispensable in drug design. When fused with aromatic systems, these compounds exhibit:
The methyl group at N1 of the piperidine ring in 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine reduces basicity (pKa ~7.2 vs 11.3 for unsubstituted piperidine), enhancing membrane permeability. This modification proved critical in developing blood-brain barrier-penetrant compounds.
Research Scope and Scientific Importance
Recent studies identify three primary research vectors:
- Kinase Inhibition : The 1,3-diaminobenzene core demonstrates ATP-competitive binding in multiple kinase families, with IC50 values ranging from 12 nM (CDK2) to 3.2 μM (EGFR).
- Polymer Additives : Methyl and piperidine groups improve thermal stability (Tg increased by 38°C vs unsubstituted analogs) in epoxy resins.
- Allosteric Modulation : Molecular dynamics simulations reveal binding to PAR1's transmembrane domain, inhibiting thrombin signaling without affecting orthosteric sites.
Ongoing work explores its potential as:
Structural Classification in Chemical Taxonomy
The compound belongs to a specialized subclass of benzenediamines with fused heterocyclic systems. Key structural features include:
Aromatic Core :
- 1,3-Diaminobenzene motif (CAS 108-45-2)
- Methyl group at C4 induces electronic asymmetry (ΔlogP = 0.47 vs unmethylated analog)
Piperidine Substituent :
- N-Methylation prevents quaternization at physiological pH
- Axial-equatorial isomerism influences receptor binding kinetics (koff reduced 4-fold in axial conformation)
Comparative Analysis :
This unique architecture enables simultaneous π-π stacking (benzene ring) and cation-π interactions (protonated piperidine), a combination rarely observed in small molecule therapeutics.
Properties
IUPAC Name |
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(2)8-6-11/h3-4,9,11,15H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOODISYGYZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Derivative Preparation
- Starting Material: Piperidine-4-carboxylic acid or related derivatives.
- Methylation: Transfer hydrogenation using formaldehyde and palladium catalysts (e.g., palladium on charcoal) at ambient pressure and moderate heating (90–95 °C) converts piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid.
- Amide Formation: Reaction with thionyl chloride and diethyl amine yields N,N-diethyl-1-methylpiperidine-4-carboxamide, facilitating further transformations.
Benzene-1,3-diamine Core Functionalization
- Methylation and Amination: Starting from 3-amino-4-methylbenzonitrile or methyl/ethyl 3-guanidino-4-methylbenzoate derivatives, guanylation and Boc-protection strategies are employed to introduce and protect amino groups.
- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) or other acid-labile groups to protect amines during coupling steps, with subsequent deprotection using trifluoroacetic acid or other agents.
Coupling and Final Assembly
- Coupling Reactions: Nucleophilic substitution or Buchwald–Hartwig amination reactions are employed to attach the piperidinyl moiety to the benzene diamine scaffold. For example, reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with substituted pyrimidines under basic conditions in suitable solvents.
- Debenzylation: Removal of benzyl protecting groups using hydrogenation or chemical debenzylating agents to liberate free amines.
- Final Deprotection: Removal of Boc or other protecting groups to yield the free diamine compound.
Representative Process Example from Patent Literature
A detailed synthetic route from patent WO2014195978A2 illustrates the preparation of a closely related compound, which can be adapted for 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine:
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with pyrimidine derivative | Base, suitable solvent | Intermediate compound with protected amine |
| 2 | Debenzylation | Hydrogenation or chemical debenzylating agent | Free amine intermediate |
| 3 | Deprotection of Boc or other protecting groups | Acidic conditions (e.g., TFA) | Free diamine compound |
| 4 | Coupling with 2-cyanoacetyl derivatives or substituted benzyl halides | Base, solvent | Final substituted piperidine-benzene diamine |
This process emphasizes the importance of protecting groups and controlled reaction conditions to maximize yield and purity.
Reaction Conditions and Optimization
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), and ethanol depending on the step.
- Bases: Potassium tert-butoxide, sodium methoxide, sodium ethoxide, and other organic or inorganic bases are used to facilitate nucleophilic substitutions and coupling reactions.
- Temperature: Reactions typically occur between ambient temperature and 120 °C, with higher temperatures sometimes leading to side reactions such as transesterification.
- Catalysts: Palladium catalysts (Pd/C, Pd2(dba)3) are employed for hydrogenation and Buchwald–Hartwig couplings.
Comparative Data Table of Key Steps
Research Findings and Improvements
- Newer methods focus on reducing reaction times and increasing yields by optimizing protecting groups and reaction sequences.
- Microwave-assisted reactions have been reported to accelerate coupling and deprotection steps without compromising yield or purity.
- Alternative solvents and bases have been explored to minimize side reactions such as transesterification and to improve solubility of intermediates.
- Transfer hydrogenation offers a milder, safer alternative to traditional hydrogenation for methylation of piperidine derivatives.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine serves as a scaffold for the development of various pharmaceutical agents. Its structural similarity to known drugs allows it to be explored as a potential lead compound in drug discovery.
Case Study:
A study investigated the synthesis of derivatives of this compound aimed at enhancing its efficacy as a tyrosine kinase inhibitor. The modifications included altering substituents on the aromatic ring to improve binding affinity to target proteins involved in cancer pathways .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its ability to undergo various chemical reactions makes it a versatile building block.
Data Table: Synthesis Applications
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Suzuki Coupling | Palladium-catalyzed | Aryl-piperidine derivatives |
| N-Alkylation | Base-catalyzed | Alkylated piperidine derivatives |
| Amide Formation | Coupling with carboxylic acids | Amide derivatives for drug synthesis |
Biochemical Research
In biochemical applications, 4-Methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is explored for its role as a non-ionic organic buffering agent in cell culture systems. It maintains pH stability within the physiological range, which is crucial for various biological assays .
Case Study:
Research has shown that using this compound as a buffering agent improves cell viability and protein expression levels in mammalian cell cultures compared to traditional buffers .
Agrochemicals
The compound is being investigated for potential use in agrochemical formulations. Its structural properties may allow it to act as an effective pesticide or herbicide.
Data Table: Agrochemical Potential
| Compound Type | Activity Type | Target Organism |
|---|---|---|
| Insecticide | Contact poison | Various insect species |
| Herbicide | Growth inhibitor | Broadleaf weeds |
Mechanism of Action
The mechanism of action of 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine vary in substituent groups, molecular weight, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzene-1,3-diamine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Pharmacological Activity: The 1-methylpiperidin-4-yl group in the target compound enhances its role as a kinase inhibitor precursor due to improved steric compatibility with enzyme active sites . In contrast, the pyridin-3-yl-pyrimidin-2-yl substituent in compound 6l (C₁₇H₁₆N₆) confers antiproliferative activity against nasopharyngeal carcinoma cells . Compounds with bulky hydrophobic groups (e.g., 4-hexadecyloxy in ) exhibit reduced solubility in polar solvents, limiting their therapeutic utility but enhancing surfactant properties.
Synthetic Methodologies :
- The target compound is synthesized via nucleophilic substitution reactions, often using triethylamine or NaHCO₃ as bases in solvents like DMSO or dichloromethane .
- Analogous derivatives (e.g., 5f in ) employ similar strategies but require additional steps to introduce heterocyclic moieties (e.g., indole or pyrimidine rings).
Biological Activity Trends: Antiproliferative Activity: Derivatives with pyrimidinyl or indolyl substituents (e.g., compounds 5f and 6l) show potent activity against cancer cell lines, likely due to interactions with DNA or kinase domains .
Physicochemical Properties :
- The 1-methylpiperidinyl group increases molecular weight (~308 g/mol) compared to simpler analogs like N1,N1-diethyl-4-methylbenzene-1,3-diamine (178 g/mol) , impacting pharmacokinetic properties such as membrane permeability.
Biological Activity
4-Methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, also known by its IUPAC name 4-methyl-N1-(1-methyl-4-piperidinyl)-1,3-benzenediamine, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H21N3
- Molecular Weight : 219.33 g/mol
- CAS Number : 1338984-74-9
- Structure : The compound features a piperidine ring, which is significant for its biological interactions.
The biological activity of 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine primarily involves its interaction with various neurotransmitter systems and enzymes. Research indicates that this compound may act as an inhibitor for certain cholinesterases, which are crucial in the regulation of neurotransmitters such as acetylcholine.
Enzyme Inhibition
Recent studies have reported that derivatives of piperidine compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are involved in the breakdown of acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, which is beneficial in conditions such as Alzheimer's disease.
Biological Activity Data
| Activity | IC50 Value | Reference |
|---|---|---|
| AChE Inhibition | 0.22 µM | |
| BuChE Inhibition | 0.42 µM | |
| Neuroprotective Effects | Not quantified |
Case Studies and Research Findings
Several studies have evaluated the biological activity of piperidine derivatives, including 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine:
- Alzheimer's Disease Models : In vitro studies demonstrated that compounds similar to 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine showed promising results in enhancing cognitive function by inhibiting AChE and BuChE. These findings suggest potential therapeutic applications in treating Alzheimer’s disease .
- Cancer Therapeutics : Research highlighted that piperidine derivatives could induce apoptosis in cancer cell lines. The compound was tested against FaDu hypopharyngeal tumor cells and showed cytotoxicity comparable to established chemotherapeutic agents .
- Neuroprotective Studies : The compound exhibited neuroprotective properties in models of oxidative stress, suggesting it may help mitigate neuronal damage associated with neurodegenerative diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, and how can reaction yields be systematically improved?
Methodological Answer: Key synthetic pathways involve nucleophilic substitution and reductive amination. To optimize yields:
- Use factorial design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: Pd/C vs. Raney Ni) can identify interactions affecting yield .
- Employ HPLC or GC-MS to monitor intermediate purity, ensuring minimal side-product formation .
- Apply response surface methodology (RSM) to refine optimal conditions post-initial screening .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
Methodological Answer:
- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) resolves regiochemistry of the piperidinyl and benzene-diamine moieties .
- X-ray crystallography (single-crystal analysis) confirms stereochemistry and hydrogen-bonding networks, critical for biological activity studies .
- DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .
Q. Q3. What in vitro assays are suitable for preliminary screening of its biological activity?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to measure binding affinity to kinase targets (e.g., PI3K, EGFR) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination) .
- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification .
Advanced Research Questions
Q. Q4. How can computational modeling resolve contradictions in experimental data regarding its binding mechanisms?
Methodological Answer:
- Combine molecular dynamics (MD) simulations (AMBER/CHARMM) with free-energy perturbation (FEP) to validate binding poses observed in crystallography vs. SPR data .
- Use machine learning (ML) models (e.g., Random Forest, SVM) trained on kinase-inhibitor datasets to predict off-target interactions and rationalize discrepancies .
- Validate hypotheses via alanine scanning mutagenesis of target proteins to identify critical binding residues .
Q. Q5. What strategies enable efficient scale-up of synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Continuous-flow chemistry : Optimize residence time and mixing efficiency to reduce racemization risks .
- Chiral stationary phases (CSPs) in preparative HPLC (e.g., amylose- or cellulose-based columns) ensure ≥99% enantiomeric excess (ee) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
Q. Q6. How can researchers design experiments to elucidate the compound’s metabolic pathways and reactive intermediates?
Methodological Answer:
- Stable isotope labeling (¹³C/¹⁵N) tracks metabolic fate in hepatocyte incubations, with LC-HRMS/MS identifying phase I/II metabolites .
- Reactive metabolite trapping : Use glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic intermediates (e.g., quinone-imines) .
- CYP450 inhibition assays : Determine isoform-specific contributions (CYP3A4, 2D6) using fluorogenic probes .
Q. Q7. What advanced statistical methods address data variability in dose-response studies?
Methodological Answer:
- Mixed-effects modeling (e.g., nonlinear regression with random effects) accounts for inter-experimental variability in IC₅₀/EC₅₀ determinations .
- Bayesian hierarchical models integrate prior data (e.g., historical controls) to improve precision in small-sample studies .
- Bootstrap resampling quantifies uncertainty in EC₅₀ estimates, reducing false positives .
Q. Q8. How can AI-driven approaches optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Reinforcement learning (RL) : Train models on reaction databases (e.g., USPTO) to propose novel conditions (e.g., solvent/catalyst combinations) .
- Generative adversarial networks (GANs) : Design piperidinyl-benzene derivatives with improved ADMET profiles .
- Automated high-throughput experimentation (HTE) : Use robotic platforms to screen 100+ conditions/day, validated by ML .
Data Contradiction Analysis
Q. Q9. How should researchers resolve discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Re-evaluate force field parameters (e.g., partial charges, solvation models) in MD simulations to align with experimental conditions .
- Validate protein flexibility via accelerated MD (aMD) to account for conformational changes absent in rigid docking .
- Cross-validate with surface plasmon resonance (SPR) to measure kinetic constants (kₒₙ/kₒff) independent of computational assumptions .
Q. Q10. What experimental and computational workflows reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Perform transcriptomic profiling (RNA-seq) to identify cell line-specific expression of target proteins or efflux pumps (e.g., P-gp) .
- Apply systems pharmacology models integrating omics data to predict context-dependent efficacy .
- Use organoid co-cultures to mimic in vivo tumor microenvironments, reducing artificial discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
